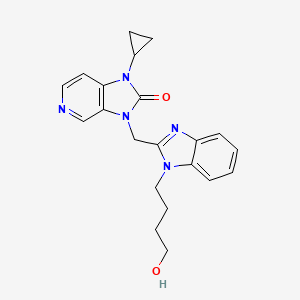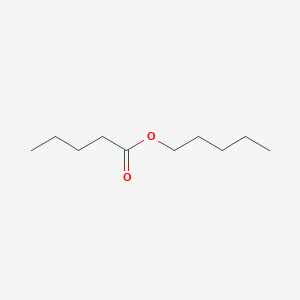
Pentyl valerate
Overview
Description
Pentyl valerate, also known as pentyl pentanoate, is an ester with the chemical formula C₁₀H₂₀O₂. It is commonly used in dilute solutions to replicate the scent or flavor of apple and sometimes pineapple. This compound is often utilized in the production of flavored products such as sweets .
Mechanism of Action
Target of Action
Its primary use is in the industrial synthesis of flavors and fragrances due to its fruity scent .
Mode of Action
As an ester, pentyl valerate is formed through an esterification reaction, which is a chemical reaction between an alcohol and a carboxylic acid. In the case of this compound, the alcohol is pentanol and the carboxylic acid is valeric acid .
Biochemical Pathways
this compound is primarily synthesized industrially, but it can also be produced biocatalytically using enzymes such as Candida rugosa lipase . The production of this compound from γ-valerolactone, pentanol, and H2 over Rh and Pd-based catalysts has been studied . The process involves the conversion of adsorbed intermediates, reaching a γ-valerolactone conversion of 81.1% and a this compound yield of 70.1% over Pd/SA after 8 hours .
Pharmacokinetics
In industrial settings, the physical and chemical properties of this compound, such as its boiling point and density, are important for its handling and use .
Result of Action
The primary result of this compound’s action is the imparting of a fruity flavor or scent to various products. It is used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound from γ-valerolactone is influenced by the presence of pentanol and H2, the type of catalyst used, and the reaction conditions .
Biochemical Analysis
Biochemical Properties
Pentyl valerate is synthesized biocatalytically using Candida rugosa lipase (CRL) immobilized in microemulsion based organogels (MBGs) . The nature of its interaction with enzymes like CRL is primarily through esterification reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its breakdown into pentanol and valeric acid . This breakdown is catalyzed by enzymes such as lipases, and the resulting products can then interact with various biomolecules within the cell.
Metabolic Pathways
This compound is involved in ester metabolism, where it is broken down into pentanol and valeric acid This process involves enzymes such as lipases
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl valerate can be synthesized through the esterification of pentanol with valeric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, this compound can be produced from γ-valerolactone in the presence of pentanol and hydrogen using palladium and rhodium-based bifunctional catalysts. The reaction is carried out in the liquid phase with SiO₂–Al₂O₃ as a support .
Chemical Reactions Analysis
Types of Reactions: Pentyl valerate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and valeric acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce valeric acid and other by-products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce pentanol.
Major Products Formed:
Hydrolysis: Pentanol and valeric acid.
Oxidation: Valeric acid and other oxidation by-products.
Reduction: Pentanol.
Scientific Research Applications
Pentyl valerate has a variety of applications in scientific research:
Chemistry: It is used as a flavoring agent in the synthesis of other esters and organic compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the formulation of flavor-enhanced medications.
Comparison with Similar Compounds
Ethyl valerate: Another ester with a fruity aroma, commonly used in flavorings and perfumes.
Amyl acetate: Known for its banana-like scent, used in flavorings and as a solvent.
Hexyl acetate: Has a fruity odor and is used in the fragrance industry.
Comparison: Pentyl valerate is unique in its specific apple-like aroma, which distinguishes it from other esters like ethyl valerate and amyl acetate. While all these esters are used in the flavor and fragrance industries, this compound’s distinct scent profile makes it particularly valuable for replicating apple and pineapple flavors .
Properties
IUPAC Name |
pentyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPPDYNPZTUNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042218 | |
| Record name | Pentyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173-56-0 | |
| Record name | Pentyl pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl valerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694D4BU139 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Pentyl Valerate considered a potential biofuel?
A1: this compound exhibits properties suitable for both gasoline and diesel engines. It can be blended with conventional fuels, enhancing their combustion characteristics. [, ]
Q2: How is this compound synthesized from renewable sources?
A2: It can be synthesized from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass. This process often involves a one-pot reaction with pentanol and hydrogen gas, catalyzed by materials like copper or noble metals on acidic supports. [, , , , , , ]
Q3: What is the role of catalysts in this compound synthesis?
A3: Catalysts play a crucial role in driving the cascade reactions involved in this compound production. Bifunctional catalysts, possessing both acidic sites and metallic sites, are particularly effective. The acidic sites facilitate reactions like esterification and dehydration, while the metallic sites catalyze the hydrogenation of intermediates. [, , , , ]
Q4: What are the challenges in producing this compound from GVL?
A4: Optimizing the catalyst for high selectivity towards this compound and achieving high yields in a cost-effective manner remain key challenges. [, , ]
Q5: Are there alternative synthesis routes for this compound?
A5: Besides GVL, traditional esterification of valeric acid with pentanol using catalysts like nano-H3PW12O40/SiO2 or immobilized Candida rugosa lipase is also reported. [, ]
Q6: How does immobilizing lipase in microemulsion based organogels (MBGs) impact this compound synthesis?
A6: While immobilization may reduce enzyme activity compared to the free form, it significantly enhances stability and allows for reusability, making the process more efficient and cost-effective. []
Q7: What are the advantages of using nanocellulose-silica reinforced membranes for lipase immobilization?
A7: These membranes offer improved enzyme loading, stability, and activity retention, leading to a more efficient and sustainable biocatalytic process. [, ]
Q8: What is the significance of studying the kinetic and thermodynamic parameters of the immobilized enzyme system?
A8: Understanding these parameters provides insights into the reaction mechanism, efficiency, and optimal operating conditions for the biocatalytic synthesis of this compound. []
Q9: What are the key physicochemical properties of this compound?
A9: It is a colorless liquid with a fruity odor, often described as resembling apples. Its molecular formula is C10H20O2, and it has a molecular weight of 172.26 g/mol. [, ]
Q10: What are the main applications of this compound?
A10: Besides its potential as a biofuel, it is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics. [, ]
Q11: What is known about the safety profile of this compound?
A11: While generally considered safe for use in food and fragrances, detailed toxicological data might be limited. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. []
Q12: What are the future research directions for this compound?
A13: Key areas include optimizing production from renewable sources, developing more efficient and cost-effective catalysts, and conducting comprehensive life cycle analyses to assess its environmental sustainability as a biofuel. [, , ]
Q13: What is the role of computational chemistry in this compound research?
A14: Computational methods can be employed to study the reaction mechanism of its synthesis, design and optimize catalysts, and predict its physicochemical properties and potential environmental fate. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667188.png)

![(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone](/img/structure/B1667192.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1667194.png)
![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
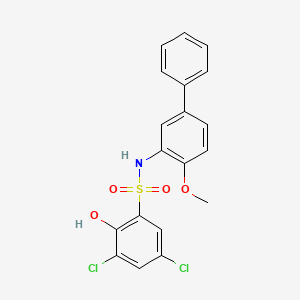
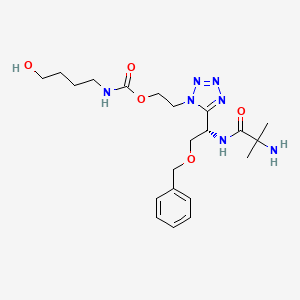
![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

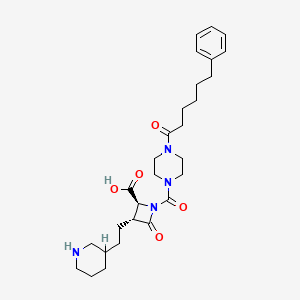
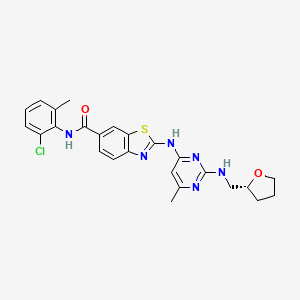

![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
